

Proper storage and handling of air-sensitive 2-Chloro-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzaldehyde

Cat. No.: B167295

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Technical Support Center: 2-Chloro-5-nitrobenzaldehyde

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of experiments involving **2-Chloro-5-nitrobenzaldehyde**.

Frequently Asked Questions (FAQs)

Q1: How should **2-Chloro-5-nitrobenzaldehyde** be properly stored?

A1: **2-Chloro-5-nitrobenzaldehyde** is an air-sensitive compound and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.^[1] To prevent degradation, it is advisable to store it under an inert atmosphere, such as nitrogen or argon. Protect the compound from light and moisture.

Q2: What are the main safety hazards associated with **2-Chloro-5-nitrobenzaldehyde**?

A2: This compound is known to cause skin, eye, and respiratory irritation.^[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Q3: What materials are incompatible with **2-Chloro-5-nitrobenzaldehyde**?

A3: **2-Chloro-5-nitrobenzaldehyde** is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What is the appearance and odor of **2-Chloro-5-nitrobenzaldehyde**?

A4: It is a yellow crystalline solid with a characteristic strong odor.

Q5: What is the primary use of **2-Chloro-5-nitrobenzaldehyde** in research and development?

A5: It serves as a crucial building block in organic synthesis, particularly for the preparation of various pharmaceuticals and other biologically active molecules. Its chloro and nitro functional groups, along with the aldehyde, provide multiple reaction sites for creating complex molecular architectures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with **2-Chloro-5-nitrobenzaldehyde**.

Low Yield in Condensation Reactions (e.g., Knoevenagel Condensation)

Potential Cause	Troubleshooting Step
Incomplete reaction	The electron-withdrawing nature of the nitro and chloro groups can affect the reactivity of the aldehyde. Consider increasing the reaction time or temperature. The choice of a suitable basic catalyst (e.g., piperidine, ammonium acetate) is also critical.
Side reactions	Under strongly basic conditions, Cannizzaro-type side reactions can occur. Using a milder base or a catalytic amount can help minimize these unwanted reactions.
Product solubility	The product may have some solubility in the reaction solvent, leading to losses during workup. Ensure the reaction mixture is sufficiently cooled before filtration and consider washing the crude product with a cold, non-polar solvent.
Impure starting material	Impurities in the 2-Chloro-5-nitrobenzaldehyde, such as the corresponding carboxylic acid (2-Chloro-5-nitrobenzoic acid), can interfere with the reaction. Confirm the purity of the starting material by techniques like NMR or melting point analysis. A common impurity is the 2-chloro-3-nitrobenzaldehyde isomer. ^[3]

Issues with Wittig Reactions

Potential Cause	Troubleshooting Step
Unstable ylide	The phosphonium ylide can be sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is carried out under a dry, inert atmosphere.
Low reactivity of the aldehyde	While the electron-withdrawing groups generally activate the aldehyde for nucleophilic attack, steric hindrance could play a role depending on the ylide used. A less bulky ylide might improve the reaction rate.
Formation of byproducts	Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be difficult to separate from the desired product. Proper purification techniques, such as column chromatography, are often necessary.

Data Presentation

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₇ H ₄ ClNO ₃
Molecular Weight	185.56 g/mol [2]
Melting Point	77-81 °C
Appearance	Yellow crystalline solid
Solubility	Sparingly soluble in water. Soluble in many common organic solvents.

Solubility Data

Solvent	Solubility
DMSO	≥ 37 mg/mL
Ethanol	Soluble
Acetone	Soluble in a 3:2 mixture with water[3]
Methanol	Soluble in a 1:1 mixture with water[3]

Note: "Soluble" indicates that a clear solution was formed, but the exact saturation point was not quantitatively determined in the available literature.

Experimental Protocols

Detailed Methodology for Knoevenagel Condensation with Malononitrile

This protocol is adapted from a general procedure for the Knoevenagel condensation of substituted benzaldehydes.

Materials:

- **2-Chloro-5-nitrobenzaldehyde**
- Malononitrile
- Ethanol
- Piperidine (catalyst)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

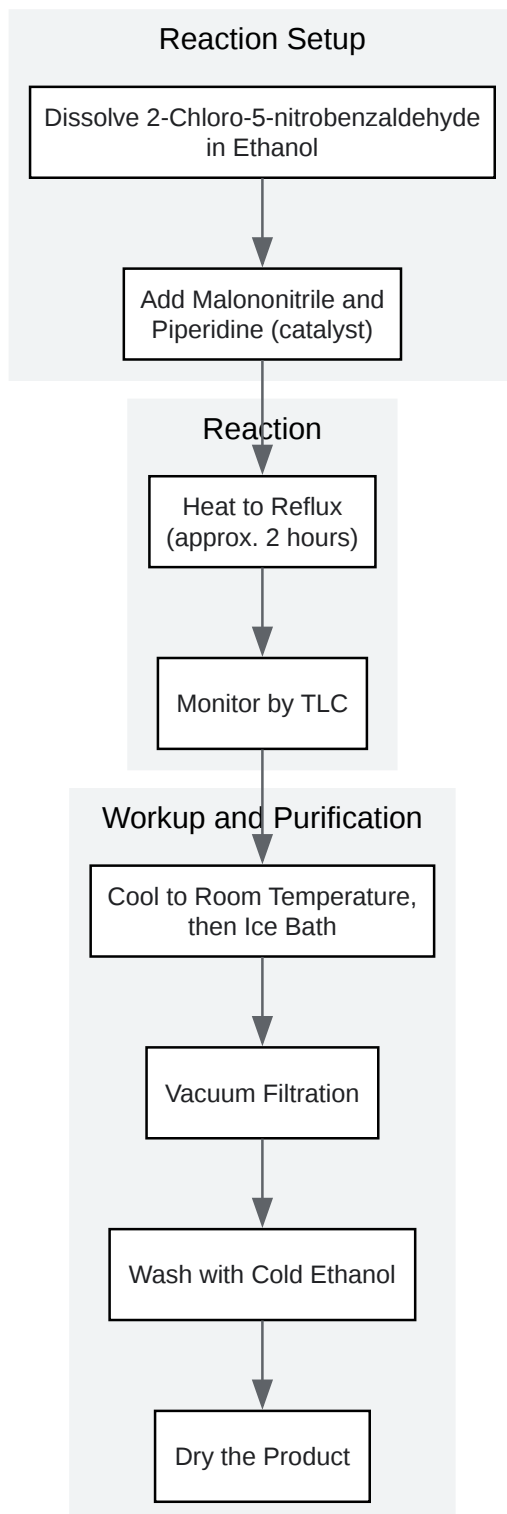
- Buchner funnel and filter paper
- Crystallizing dish

Procedure:

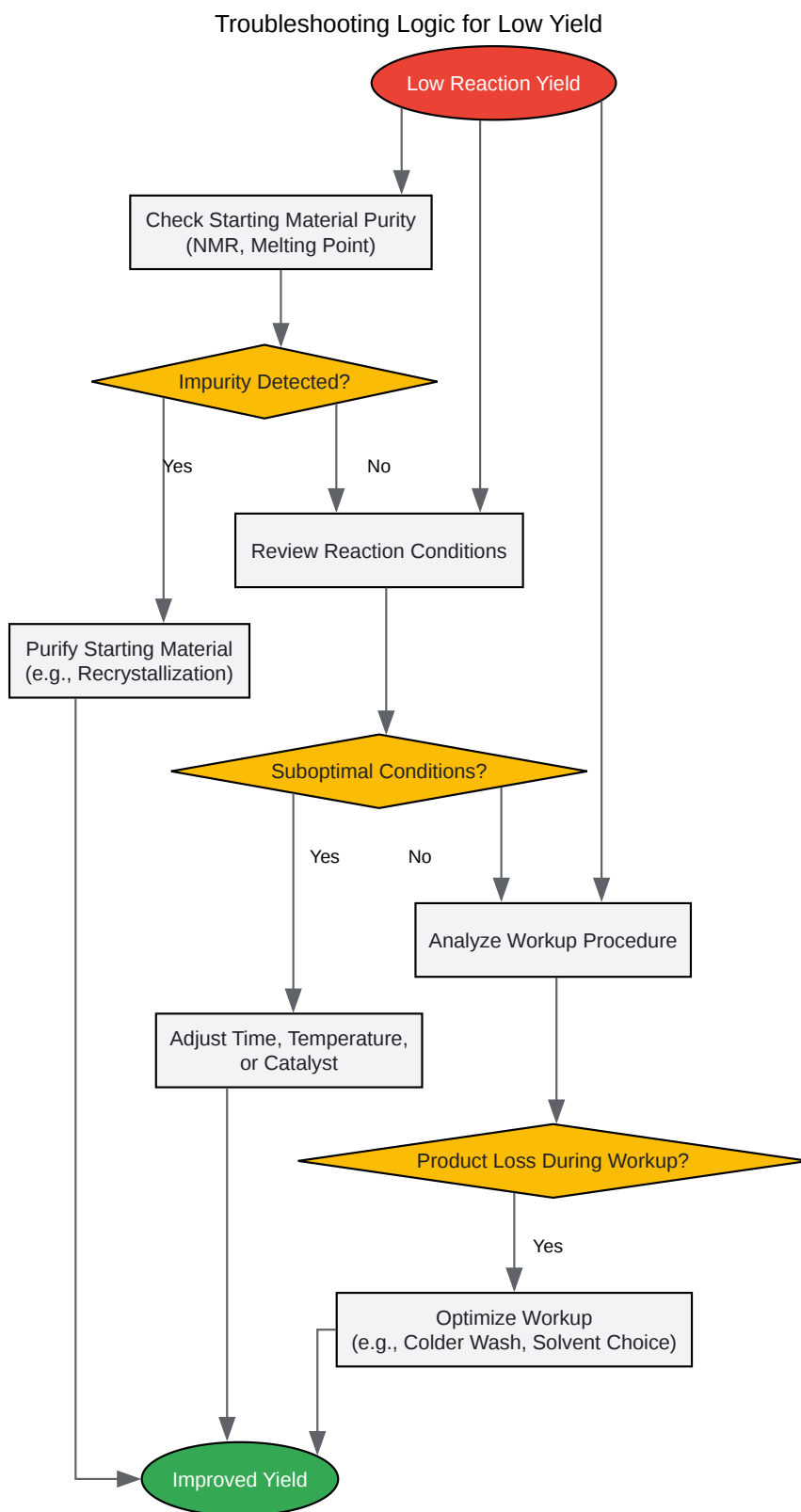
- In a round-bottom flask, dissolve 1 equivalent of **2-Chloro-5-nitrobenzaldehyde** in a minimal amount of ethanol.
- To this solution, add 1.1 equivalents of malononitrile.
- Add a catalytic amount (2-3 drops) of piperidine to the reaction mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
- Once the reaction is complete, cool the mixture to room temperature.
- Further cool the mixture in an ice bath to facilitate the precipitation of the product.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the purified product, which is expected to be 2-((2-chloro-5-nitrophenyl)methylene)malononitrile.

Mandatory Visualizations

Experimental Workflow: Knoevenagel Condensation

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Knoevenagel Condensation Workflow



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Troubleshooting Low Reaction Yield

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